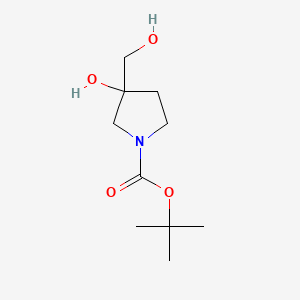

tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Chemical Structure and Properties The compound tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (molecular formula: C₁₀H₁₉NO₄) is a pyrrolidine derivative featuring a tert-butyl carbamate group, a hydroxyl group, and a hydroxymethyl group on adjacent carbons of the pyrrolidine ring . This stereochemical arrangement (3R,4R) is critical for its reactivity and applications in pharmaceutical synthesis. The compound is described as a colorless liquid, with polarity and hydrogen-bonding capacity influenced by its hydroxyl and hydroxymethyl substituents .

Synthesis and Applications

It is synthesized via multi-step routes involving oxidation and protection strategies, such as IBX-mediated oxidation of hydroxymethyl precursors (e.g., tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) . The compound serves as a key intermediate in drug discovery, particularly for ATX inhibitors and anticancer agents, where stereochemical precision impacts biological activity .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-5-4-10(14,6-11)7-12/h12,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEKXQFQLXPULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130158 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393732-46-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393732-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of ethers or esters .

Scientific Research Applications

Key Properties:

- Molecular Weight : 217.27 g/mol

- CAS Number : 156129-72-5

- Polarity : Influences solubility and reactivity due to multiple functional groups.

Chemistry

In organic synthesis, tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate for constructing more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a versatile building block .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl groups to carbonyls | KMnO4, CrO3 |

| Reduction | Reduces esters to alcohols | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitutions using hydroxyl groups | Alkyl halides, acyl chlorides |

Biology

This compound is utilized in biological research for studying enzyme mechanisms and as a precursor for biologically active molecules. Its structural characteristics allow it to interact with various biological targets, making it valuable in pharmacological studies .

Case Study: Enzyme Interaction

Research has demonstrated that compounds similar to this compound can modulate the activity of specific enzymes involved in metabolic pathways. The presence of hydroxyl groups facilitates hydrogen bonding, enhancing binding affinity with enzyme active sites .

Industrial Applications

In industry, this compound is explored for its potential in producing polymers and materials with tailored properties. Its unique structure enables modifications that can lead to materials with specific mechanical or thermal characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrrolidine derivatives and their distinguishing features:

Biological Activity

tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with the molecular formula CHNO, is a pyrrolidine derivative that exhibits a range of biological activities. This compound is characterized by its unique structure, which includes hydroxymethyl and hydroxy groups along with a tert-butyl ester moiety. Its applications span various fields including organic synthesis, biochemistry, and medicinal chemistry.

Structure and Composition

- Molecular Formula : CHNO

- CAS Number : 1393732-46-1

- Molar Mass : 201.26 g/mol

Chemical Reactions

This compound is known to participate in several chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : This compound can be reduced to yield alcohols or amines.

- Substitution Reactions : Hydroxyl groups can engage in nucleophilic substitution to form ethers or esters.

Table of Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Controlled temperature, inert atmosphere |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Alkoxides, amines | Varies based on nucleophile |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and hydroxymethyl groups facilitate hydrogen bonding, which can modulate the activity of target proteins. The tert-butyl ester enhances the compound's stability and solubility, making it suitable for various applications in biological systems.

Enzyme Studies

This compound serves as a substrate in biochemical assays, particularly in studies examining enzyme mechanisms. It has been utilized in the investigation of enzyme kinetics and inhibition patterns.

Medicinal Chemistry

Research has indicated potential therapeutic properties for this compound. It may act as an intermediate in the synthesis of pharmaceutical agents targeting various diseases .

Case Studies and Research Findings

- Enzyme Inhibition Studies : In a study examining the inhibition of serine proteases, this compound was shown to effectively inhibit enzyme activity, demonstrating its potential as a lead compound for drug development.

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity. Modifications at the hydroxymethyl group have been explored to improve binding affinity to target receptors .

- Pharmacological Potential : A recent investigation into the pharmacological properties revealed that certain derivatives exhibited significant neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative disorders .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against serine proteases |

| Neuroprotection | Significant effects observed in vitro |

| Synthesis Applications | Used as a building block for drug development |

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols. A key method includes reacting tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride in acetone, followed by lithium bromide substitution to introduce bromine at the hydroxymethyl position . Optimization focuses on:

- Reaction time and temperature : Stirring at 0–20°C for 24 hours minimizes side reactions.

- Purification : Reverse-phase column chromatography (acetonitrile/water) ensures high purity .

- Catalyst/base selection : Triethylamine or 2,6-dimethylpyridine improves reaction efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirmation?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyl protons at δ 1.5–2.5 ppm) .

- X-ray crystallography : Resolves stereochemistry at the 3- and 4-positions of the pyrrolidine ring, critical for biological activity .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 216.28 for [M+H]) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Storage : Keep in sealed, light-protected containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How do stereochemical challenges in synthesis impact biological activity, and what strategies resolve these issues?

The (3R,4R) stereochemistry is essential for enzyme/receptor interactions. Challenges include:

Q. What methodologies address contradictory data in biological activity studies (e.g., inconsistent enzyme inhibition results)?

Discrepancies may arise from:

- Impurities : Use HPLC (≥95% purity) to exclude by-products .

- Solvent effects : Test activity in polar (DMSO) vs. non-polar (THF) solvents.

- Target selectivity : Perform competitive binding assays with labeled analogs .

Q. How can unexpected by-products during synthesis (e.g., ring-opening or oxidation) be minimized?

- By-product analysis : LC-MS identifies intermediates like pyrrolidine ring-opened aldehydes.

- Condition tuning : Replace oxidizing agents (e.g., HO) with milder alternatives (NaBH) .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during functionalization .

Q. What role does this compound play in drug discovery pipelines, particularly for antiviral or anticancer agents?

As a versatile intermediate:

- Nucleoside analog synthesis : Modifies the pyrrolidine core to mimic ribose in viral polymerase inhibitors .

- Structure-activity relationship (SAR) studies : Hydroxymethyl and tert-butyl groups enhance solubility and target binding .

- Case study : Used in synthesizing 5′-deoxyadenosine nucleosidase inhibitors via Mitsunobu reactions .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved pharmacokinetics?

- Docking studies : Predict binding affinities to targets like HIV-1 reverse transcriptase using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 1–3) and bioavailability .

- Dynamic simulations : Molecular dynamics (MD) evaluate conformational stability in aqueous vs. lipid membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.